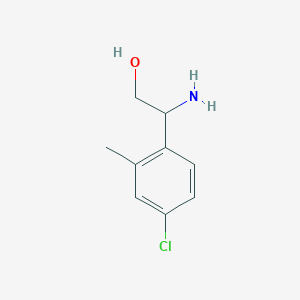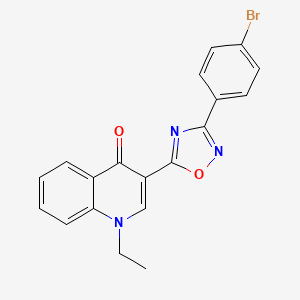
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and a quinolinone structure . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, bromophenyl groups can be introduced through electrophilic aromatic substitution . Oxadiazole rings can be formed through the reaction of a carboxylic acid derivative with a hydrazide . Quinolinones can be synthesized through the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a heterocyclic oxadiazole ring . The bromine atom on the phenyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions . The oxadiazole ring might participate in reactions with nucleophiles or bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromine atom and the aromatic and heterocyclic rings could impact properties such as polarity, solubility, and stability .
Applications De Recherche Scientifique
Anticancer Activity
The compound has demonstrated promising antiproliferative activity against various cancer cell lines. Researchers have synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole by introducing alkyl or aralkyl groups and a sulfonyl group. These modifications enhance the pharmacophores associated with antitumor drugs. Notably, the compounds exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM against cancer cells such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups increased the antiproliferative activity, while alkyl and arylated alkyl groups also contributed to potency.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
While not directly related to the compound, the synthesis of pyrazolo[3,4-b]pyridine derivatives is an active area of research. These derivatives exhibit diverse biological activities, including anticancer potential. Researchers explore various synthetic strategies to assemble this heterocyclic system .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYRJIKMOULHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

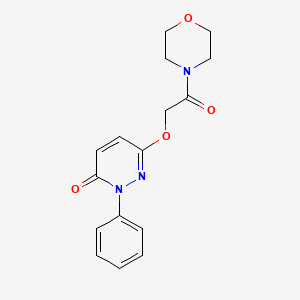
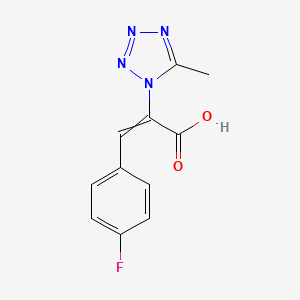


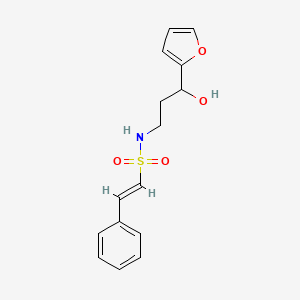
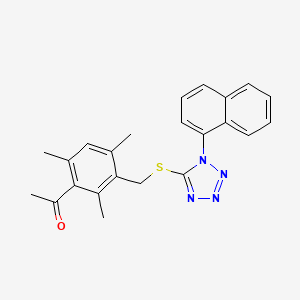
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
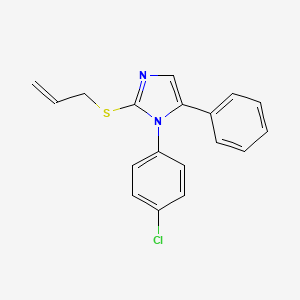
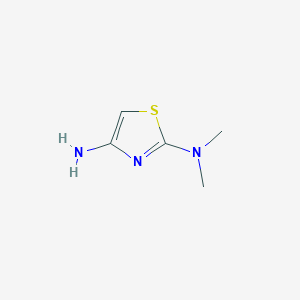
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2576958.png)
![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)
